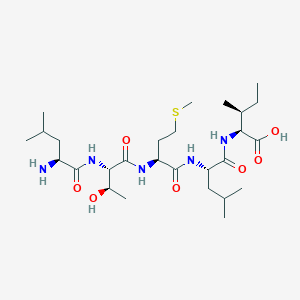![molecular formula C23H29NO3 B12616739 [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-53-2](/img/structure/B12616739.png)
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound features a nonyl group attached to the nitrogen atom of the carbazole ring, and an acetic acid moiety linked through an ether bond to the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the following steps:
N-Alkylation of Carbazole: The initial step involves the alkylation of carbazole with nonyl bromide in the presence of a base such as potassium carbonate to form 9-nonylcarbazole.
Etherification: The 9-nonylcarbazole is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted carbazole derivatives.
Scientific Research Applications
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its biological activity.
Materials Science: Utilized in the development of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in organic electronics, the compound facilitates charge transport by forming a conductive pathway .
Comparison with Similar Compounds
Similar Compounds
9-Carbazoleacetic acid: Similar structure but lacks the nonyl group.
2-(9H-Carbazol-9-yl)ethyl acrylate: Contains an acrylate group instead of an acetic acid moiety.
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Contains a boronic acid group instead of an acetic acid moiety.
Uniqueness
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to the presence of the nonyl group, which enhances its solubility and interaction with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Properties
CAS No. |
920982-53-2 |
|---|---|
Molecular Formula |
C23H29NO3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(9-nonylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C23H29NO3/c1-2-3-4-5-6-7-10-15-24-21-12-9-8-11-19(21)20-14-13-18(16-22(20)24)27-17-23(25)26/h8-9,11-14,16H,2-7,10,15,17H2,1H3,(H,25,26) |
InChI Key |
NRQVCAPJPIGXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
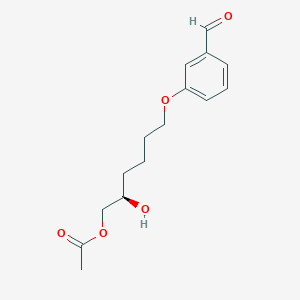
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)
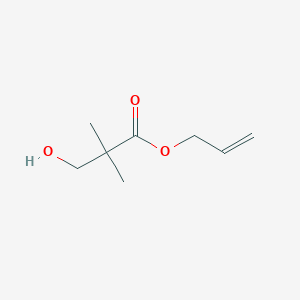
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
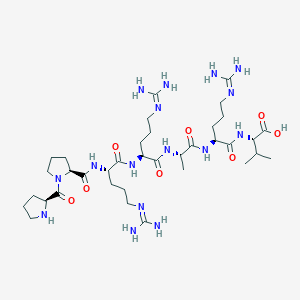
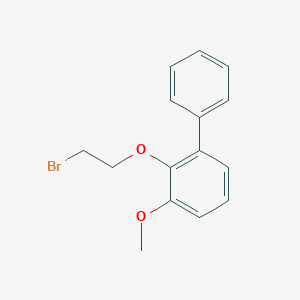
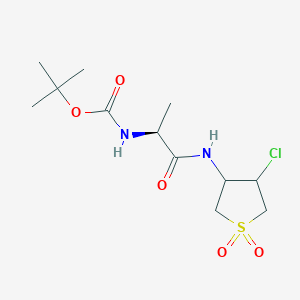
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)

